Methyl 2-anilino-4,5-dimethoxybenzoate
CAS No.: 917080-08-1
Cat. No.: VC16934308
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 917080-08-1 |
---|---|
Molecular Formula | C16H17NO4 |
Molecular Weight | 287.31 g/mol |
IUPAC Name | methyl 2-anilino-4,5-dimethoxybenzoate |
Standard InChI | InChI=1S/C16H17NO4/c1-19-14-9-12(16(18)21-3)13(10-15(14)20-2)17-11-7-5-4-6-8-11/h4-10,17H,1-3H3 |
Standard InChI Key | PYMMKEZYPXHHHP-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C(=C1)C(=O)OC)NC2=CC=CC=C2)OC |
Introduction
Chemical Identity and Structural Features
Methyl 2-anilino-4,5-dimethoxybenzoate (C₁₆H₁₆N₂O₄) is characterized by a molecular weight of 300.31 g/mol. The compound’s structure integrates a benzoate ester scaffold with electron-donating methoxy groups and a nucleophilic anilino moiety, which collectively influence its reactivity in heterocyclic syntheses. While direct crystallographic data for this specific compound is limited, structural analogs such as methyl 4-acetoxy-3,5-dimethoxybenzoate exhibit orthorhombic crystal systems (space group Pbca) with unit cell parameters a = 18.0207 Å, b = 7.6885 Å, and c = 18.2326 Å . These findings suggest similar packing arrangements and intermolecular interactions for related dimethoxybenzoate derivatives.
Synthetic Pathways and Reaction Mechanisms
The synthesis of methyl 2-anilino-4,5-dimethoxybenzoate involves sequential functionalization of a benzoic acid precursor. Key steps derived from patented methodologies include:
Nitration and Reduction of Methyl 4,5-Dimethoxybenzoate
Initial synthesis begins with methyl 3,4-dimethoxybenzoate, which undergoes nitration in a mixture of acetic acid, sulfuric acid, and nitric acid at 25–150°C to yield methyl 2-nitro-4,5-dimethoxybenzoate . Subsequent reduction using sodium dithionite or catalytic hydrogenation (10% Pd/C, 30–60 psi H₂) produces methyl 2-amino-4,5-dimethoxybenzoate .
Table 1: Key Intermediates in the Synthesis Pathway
Intermediate | Reaction Conditions | Yield (%) |
---|---|---|
Methyl 2-nitro-4,5-dimethoxybenzoate | HNO₃/H₂SO₄, 25–150°C | 85–92 |
Methyl 2-amino-4,5-dimethoxybenzoate | Na₂S₂O₄ or H₂/Pd-C, 25–100°C | 78–88 |
Physicochemical Properties
Experimental data for methyl 2-anilino-4,5-dimethoxybenzoate remains sparse, but properties can be extrapolated from analogous compounds:
Table 2: Physicochemical Properties of Structural Analogs
The compound’s pKa (predicted: 2.68) indicates moderate acidity at the amino group, favoring protonation under acidic conditions . Stability studies recommend storage in inert atmospheres at room temperature to prevent decomposition .
Pharmaceutical Applications
Methyl 2-anilino-4,5-dimethoxybenzoate serves as a critical intermediate in the synthesis of Gefitinib, an EGFR tyrosine kinase inhibitor used in non-small cell lung cancer therapy. Computational mechanistic studies demonstrate that the compound participates in cyclization and demethylation reactions to form the quinazoline core of Gefitinib . Key steps include:
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Cyclization: Copper-mediated cyclization of methyl 2-isocyano-4,5-dimethoxybenzoate generates the quinazolin-4-one scaffold.
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Demethylation: Regioselective demethylation using methanesulfonic acid yields 4-chloro-7-methoxyquinazolin-6-ol, a direct precursor to Gefitinib .
Table 3: Energy Profiles of Key Transition States in Gefitinib Synthesis
Transition State | Energy (kcal/mol) |
---|---|
TS-I (Cyclization) | 32.4 |
TS-II (Demethylation) | 24.7 |
TS-III (Ether Synthesis) | 18.9 |
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